Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C24H31NO4S This compound is known for its unique structural features, which include a thiophene ring, a tert-butylphenoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate acylating agent to form the tert-butylphenoxy intermediate.
Amidation: The tert-butylphenoxy intermediate is then reacted with butanoyl chloride to form the butanamido derivative.
Cyclization and esterification: The butanamido derivative undergoes cyclization with a thiophene precursor, followed by esterification with ethyl alcohol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE stands out due to its specific combination of functional groups and structural features, which confer unique chemical properties and potential applications. Its thiophene ring and tert-butylphenoxy group contribute to its stability and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C23H31NO4S |
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Molecular Weight |
417.6 g/mol |
IUPAC Name |
ethyl 2-[4-(4-tert-butylphenoxy)butanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H31NO4S/c1-7-27-22(26)20-15(2)16(3)29-21(20)24-19(25)9-8-14-28-18-12-10-17(11-13-18)23(4,5)6/h10-13H,7-9,14H2,1-6H3,(H,24,25) |
InChI Key |
HJLCWGJMYNPPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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